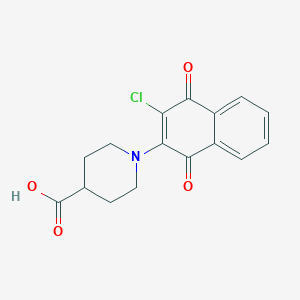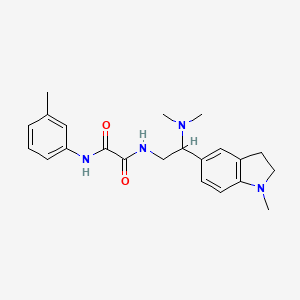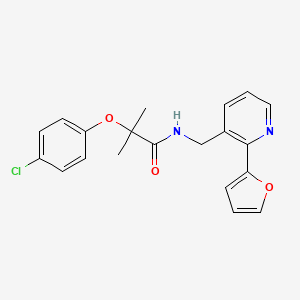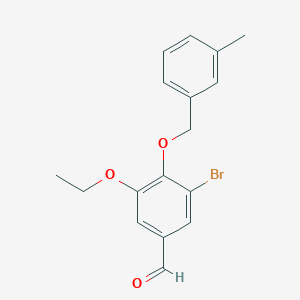![molecular formula C16H22ClN3O2 B2785501 (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide CAS No. 1026330-66-4](/img/structure/B2785501.png)
(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a butenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chloroaniline, undergoes a reaction with an appropriate acylating agent to form the chlorophenyl intermediate.
Introduction of the Morpholine Group: The chlorophenyl intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under suitable conditions to introduce the morpholine group.
Formation of the Butenamide Structure: The final step involves the formation of the butenamide structure through a condensation reaction with an appropriate butenoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-3-aminobut-2-enamide: Lacks the morpholine group.
N-(4-Chlorophenyl)-3-((2-piperidin-4-ylethyl)amino)but-2-enamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to similar compounds
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and exploration of this compound may uncover new applications and insights into its mechanisms of action.
Propriétés
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIGADVXUSCLY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)
![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)


![3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2785434.png)


![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)
![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)
